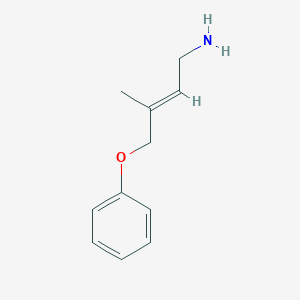
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) typically involves multi-step organic reactions. One possible route could be:
Formation of the Butenyl Group: Starting with a suitable butene derivative, such as 2-butene, the butenyl group can be introduced through a halogenation reaction followed by amination.
Introduction of the Methyl Group: The methyl group can be added via alkylation reactions using reagents like methyl iodide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, phenols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may have applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-amine,3-methyl-4-methoxy-: Similar structure but with a methoxy group instead of a phenoxy group.
2-Buten-1-amine,3-methyl-4-ethoxy-: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may impart unique chemical and physical properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(E)-3-methyl-4-phenoxybut-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-10(7-8-12)9-13-11-5-3-2-4-6-11/h2-7H,8-9,12H2,1H3/b10-7+ |
InChI Key |
BHADIMVYFCENKN-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CN)/COC1=CC=CC=C1 |
Canonical SMILES |
CC(=CCN)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















